molecular formula C21H30N2O8S2 B8092778 Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)

Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)

Cat. No.: B8092778
M. Wt: 502.6 g/mol
InChI Key: GIMXYBATOMMBCP-USPAICOZSA-N
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Description

Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is a chemical compound utilized in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) typically involves multi-step organic synthesis. Starting from easily available precursors, the process involves:

  • Formation of the pyrrolidine ring structure.

  • Introduction of the amino group at the 4-position.

  • Acetylation of the compound to form the ester group.

  • Sulfonation using 4-methylbenzenesulfonic acid to achieve the final product.

Industrial Production Methods

Industrial production of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) often involves scalable batch processes or continuous flow methods. Reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, such as:

  • Oxidation: : Reaction with oxidizing agents leading to the formation of related amine oxides.

  • Reduction: : Reduction reactions converting the ester group into corresponding alcohols.

  • Substitution: : Nucleophilic substitutions at the pyrrolidine ring or the amino group.

Common Reagents and Conditions

Some common reagents and conditions used in these reactions include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Acidic or basic catalysts for substitution reactions.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions employed. For instance, oxidation may yield amine oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) has diverse applications in:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Employed in studies involving enzyme interactions and binding affinities.

  • Medicine: : Explored for its potential in drug development due to its unique structural properties.

  • Industry: : Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering biological activity, and influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Compared to similar compounds, Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) stands out due to its:

  • Structural Features: : Unique pyrrolidine ring with distinct stereochemistry.

  • Functional Groups: : Presence of both amino and ester groups, allowing diverse chemical reactions.

Similar Compounds

Some similar compounds include:

  • N-Methylpyrrolidone derivatives.

  • Pyrrolidine-based esters and amines.

This article provides a detailed overview of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate), showcasing its preparation, reactions, applications, and comparisons with similar compounds. Dive deeper, and the world of chemistry unfolds its intricate beauty!

Properties

IUPAC Name

methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMXYBATOMMBCP-USPAICOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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